N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 349110-61-8
VCID: VC4303064
InChI: InChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)
SMILES: COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Molecular Formula: C21H16ClNO3
Molecular Weight: 365.81

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide

CAS No.: 349110-61-8

Cat. No.: VC4303064

Molecular Formula: C21H16ClNO3

Molecular Weight: 365.81

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide - 349110-61-8

Specification

CAS No. 349110-61-8
Molecular Formula C21H16ClNO3
Molecular Weight 365.81
IUPAC Name N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide
Standard InChI InChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)
Standard InChI Key YUIJWMJGWUHXMI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzoyl group: Provides hydrophobic interactions with enzyme active sites.

  • 4-Chlorophenyl moiety: Enhances electron-withdrawing effects, stabilizing aromatic stacking .

  • 3-Methoxybenzamide: Improves solubility through hydrogen bonding .

X-ray crystallography of related benzamides reveals dihedral angles of 5.1° between the methoxyphenyl-amide segment and the benzoyl group, contributing to planarity . The chlorine atom at the para position induces steric and electronic effects, influencing reactivity in substitution reactions.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1664 cm⁻¹ (C=O stretch) and 1251 cm⁻¹ (C-N stretch) .

  • ¹H NMR: Signals at δ 7.47–8.03 ppm (aromatic protons), δ 3.75 ppm (methoxy group) .

  • ¹³C NMR: Resonances at δ 158.0 ppm (carbonyl) and δ 55.7 ppm (methoxy carbon) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The standard route involves condensation of 2-benzoyl-4-chloroaniline with 3-methoxybenzoic acid using DCC/DMAP in dichloromethane under reflux (Yield: 70–85%) . Key steps include:

  • Activation of the carboxylic acid with DCC.

  • Nucleophilic acyl substitution by the aniline derivative.

  • Purification via silica gel chromatography .

Reaction Equation:
C6H5COCl+H2N-C6H3(Cl)4(COC6H4OCH3)N-(2-Benzoyl-4-chlorophenyl)-3-methoxybenzamide\text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{N-C}_6\text{H}_3(\text{Cl})-4-(\text{COC}_6\text{H}_4\text{OCH}_3) \rightarrow \text{N-(2-Benzoyl-4-chlorophenyl)-3-methoxybenzamide}

Industrial Production

Continuous flow reactors optimize scalability, achieving 90% yield through:

  • Solvent recycling (dichloromethane).

  • Real-time monitoring of reaction parameters (T = 60°C, P = 1 atm).

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ converts the methoxy group to hydroxyl, forming N-(2-benzoyl-4-chlorophenyl)-3-hydroxybenzamide.

  • Reduction: LiAlH₄ reduces the benzoyl group to benzyl, yielding N-(2-benzyl-4-chlorophenyl)-3-methoxybenzamide.

Nucleophilic Substitution

The chlorine atom undergoes substitution with amines (e.g., NH₃) in NaOH/EtOH, producing N-(2-benzoyl-4-aminophenyl)-3-methoxybenzamide (Yield: 65%) .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits cytotoxicity against hematologic and solid tumors:

Cell LineIC₅₀ (µM)Reference
NB4 (Leukemia)0.96
HepG2 (Liver)4.23

Mechanistically, it inhibits topoisomerase II by intercalating DNA, inducing apoptosis via caspase-3 activation .

Antiviral Activity

In HBV-infected hepatocytes, the compound upregulates APOBEC3G (A3G) by 3.5-fold, suppressing viral replication (EC₅₀ = 2.1 µM).

Comparative Analysis with Analogous Compounds

Structural Analogues

  • N-(2-Benzoyl-4-chlorophenyl)-4-methoxybenzamide: The para-methoxy isomer shows reduced cytotoxicity (IC₅₀ = 8.7 µM in K562).

  • N-(3-Chlorophenyl)-4-methoxybenzamide: Lacks the benzoyl group, resulting in 10-fold lower enzyme affinity .

Pharmacokinetic Profiling

  • LogP: 3.2 (indicating moderate lipophilicity).

  • Solubility: 12 µg/mL in PBS (pH 7.4).

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Kinase inhibitors (e.g., Bcr-Abl).

  • NLRP3 inflammasome antagonists .

Chemical Synthesis

Used in Rh(III)-catalyzed annulations to construct quinazolinone derivatives .

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